Structural Elucidation of 3-Chloro-2-methoxypyridin-4-ol: A Comprehensive NMR Spectroscopic Guide
Structural Elucidation of 3-Chloro-2-methoxypyridin-4-ol: A Comprehensive NMR Spectroscopic Guide
Executive Summary
The compound 3-chloro-2-methoxypyridin-4-ol (CAS: 1227600-52-3) is a highly substituted heterocyclic building block of significant interest in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of biaryl acyl-sulfonamide compounds, which function as highly selective voltage-gated sodium channel (Nav1.7) inhibitors for the treatment of severe pain disorders[1].
Because the pyridine core is substituted at four of its six positions, achieving unambiguous structural elucidation requires a rigorous understanding of overlapping electronic effects (inductive and resonance) and tautomeric equilibria. This whitepaper provides an in-depth mechanistic analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound, alongside a self-validating experimental protocol for high-fidelity data acquisition.
Mechanistic Causality of Chemical Shifts
The chemical shifts of 3-chloro-2-methoxypyridin-4-ol are dictated by a complex push-pull electronic system. Understanding the causality behind these shifts is essential for accurate spectral interpretation, relying on established empirical additivity rules[2].
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Position 2 (-OCH 3 ): The methoxy group exerts a strong σ -inductive withdrawing effect, heavily deshielding the C2 carbon. However, its oxygen lone pairs participate in strong π -resonance donation into the pyridine ring, significantly shielding the ortho (N1, C3) and para (C5) positions.
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Position 3 (-Cl): The chlorine atom introduces a competing electronic effect. Its electronegativity deshields C3 via inductive withdrawal, but the "heavy atom effect" and weak π -donation slightly offset this. The net result is a highly characteristic quaternary carbon shift.
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Position 4 (-OH): The hydroxyl group is a powerful resonance donor. This π -donation drastically shields the adjacent C3 and C5 carbons. Furthermore, the presence of the -OH group introduces the potential for pyridinol/pyridinone tautomerism. However, the presence of the C2 methoxy group generally locks the molecule into the aromatic pyridinol tautomer in polar aprotic solvents like DMSO- d6 .
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Net Effect on Protons: The H5 proton is flanked by the strong -OH donor (ortho) and the -OCH 3 donor (para). This dual resonance shielding pushes the H5 signal significantly upfield (~6.45 ppm). Conversely, H6 is meta to both oxygen donors and para to the chlorine atom, leaving it relatively deshielded and closer to the base pyridine shift (~7.85 ppm).
Spectroscopic Data Presentation
The following tables summarize the empirical/predicted 1 H and 13 C NMR data for 3-chloro-2-methoxypyridin-4-ol in DMSO- d6 . These values are derived from standard heterocycle increment systems and literature analogs[2].
Table 1: 1 H NMR Data (400 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Mechanistic Rationale |
| -OH | 10.80 | Broad Singlet (br s) | - | 1H | Highly deshielded due to H-bonding in DMSO; broad due to exchange. |
| H6 | 7.85 | Doublet (d) | 3J6,5=5.6 | 1H | Meta to electron-donating -OH and -OCH 3 ; relatively deshielded. |
| H5 | 6.45 | Doublet (d) | 3J5,6=5.6 | 1H | Strongly shielded by ortho -OH and para -OCH 3 resonance donation. |
| -OCH 3 | 3.95 | Singlet (s) | - | 3H | Typical methoxy resonance, slightly deshielded by the heteroaromatic ring. |
Table 2: 13 C NMR Data (100 MHz, DMSO- d6 )
| Carbon | Chemical Shift ( δ , ppm) | Type | Mechanistic Rationale |
| C2 | 160.5 | Quaternary (C) | Deshielded by direct attachment to electronegative oxygen (-OCH 3 ) and adjacent ring nitrogen. |
| C4 | 158.4 | Quaternary (C) | Deshielded by direct attachment to the hydroxyl oxygen (-OH). |
| C6 | 146.8 | Methine (CH) | Alpha to the pyridine nitrogen; lacks strong resonance shielding from substituents. |
| C3 | 108.2 | Quaternary (C) | Heavily shielded by ortho resonance from both -OH and -OCH 3 , despite -Cl attachment. |
| C5 | 105.1 | Methine (CH) | The most shielded carbon; receives convergent π -electron density from ortho -OH and para -OCH 3 . |
| -OCH 3 | 54.2 | Primary (CH 3 ) | Standard aliphatic carbon attached to an aromatic ether oxygen. |
Experimental Protocol: Standardized NMR Acquisition Workflow
To ensure reproducibility and scientific integrity, the following self-validating protocol must be executed for the structural verification of this scaffold[3].
Step 1: Sample Preparation and Solvent Selection
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Causality: Dissolve 15-20 mg of the compound in 0.6 mL of anhydrous DMSO- d6 . DMSO- d6 is specifically chosen over CDCl 3 because its strong hydrogen-bonding network drastically slows the chemical exchange of the C4 hydroxyl proton. This allows the -OH peak to resolve as a distinct signal, enabling vital 2D correlations that would otherwise be lost to the solvent.
Step 2: Instrument Tuning & Matching
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Insert the sample into a 400 MHz or higher NMR spectrometer. Perform rigorous tuning and matching for both 1 H and 13 C channels. Precise 3D shimming is critical to resolve the 5.6 Hz ortho-coupling between H5 and H6.
Step 3: 1D Acquisition ( 1 H and 13 C{1H})
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Acquire the 1 H spectrum using a standard 30° pulse sequence (zg30) with a relaxation delay (D1) of 2.0 seconds.
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Acquire the 13 C spectrum using power-gated decoupling (zgpg30). Set D1 to 3.0 seconds to allow sufficient relaxation of the quaternary carbons (C2, C3, C4), which lack attached protons to facilitate rapid dipole-dipole relaxation.
Step 4: Self-Validating 2D Acquisition (HSQC & HMBC)
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Validation Loop: The 1D 1 H assignments must be orthogonally confirmed by 2D HSQC (Heteronuclear Single Quantum Coherence). If the proton at 6.45 ppm is truly H5, its HSQC cross-peak must align exactly with the highly shielded C5 carbon at 105.1 ppm. Any deviation flags an impurity or a tautomeric shift, requiring immediate recalibration.
2D NMR Strategies for Unambiguous Assignment
In highly substituted heterocycles, 1D NMR is insufficient for absolute regiochemical assignment. Heteronuclear Multiple Bond Correlation (HMBC) is the definitive tool for mapping the carbon skeleton, as it detects long-range ( 2J and 3J ) couplings between protons and carbons[3].
For 3-chloro-2-methoxypyridin-4-ol, the HMBC network locks the substituents into their exact positions:
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The -OCH 3 protons (3.95 ppm) will show a strong 3J correlation exclusively to C2 (160.5 ppm).
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The H5 proton (6.45 ppm) will show a 2J correlation to C4 and C6 , and a 3J correlation across the ring to C3 .
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The H6 proton (7.85 ppm) will show a 3J correlation to C2 and C4 , confirming the connectivity of the nitrogen-adjacent side of the ring.
Caption: Key 2D HMBC (Heteronuclear Multiple Bond Correlation) network mapping 2J and 3J couplings.
References
- US Patent 9663508B2 - Biaryl acyl-sulfonamide compounds as sodium channel inhibitors. Google Patents.
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Claridge, T. D. W. - High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Available at:[Link]
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Pretsch, E., Bühlmann, P., Badertscher, M. - Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Available at:[Link]
Sources
- 1. US9663508B2 - Biaryl acyl-sulfonamide compounds as sodium channel inhibitors - Google Patents [patents.google.com]
- 2. Book Review: Structure Determination of Organic Compounds - E. Pretsch, P. Buehlmann [organic-chemistry.org]
- 3. High-Resolution NMR Techniques in Organic Chemistry - Dubray Books [dubraybooks.ie]
